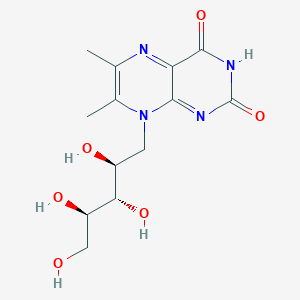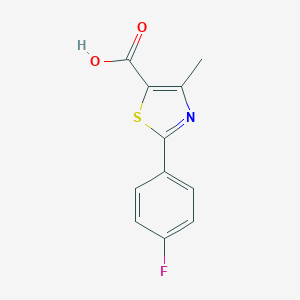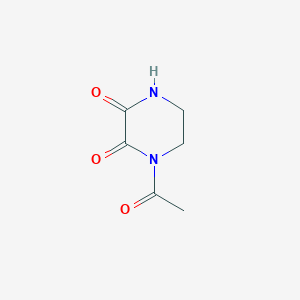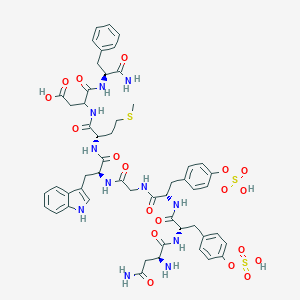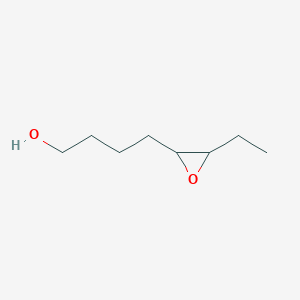
5,6-Epoxyoctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Epoxyoctan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5,6-Epoxyoctan-1-ol is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, RNA, and proteins. This leads to the formation of covalent adducts, which can cause DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5,6-Epoxyoctan-1-ol are largely unknown. However, studies have shown that it can induce DNA damage and cell death in cancer cells. It has also been shown to have antifungal and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,6-Epoxyoctan-1-ol in lab experiments include its high reactivity, chiral nature, and potential applications in various fields. However, its limitations include its toxicity, instability, and potential for side reactions.
Direcciones Futuras
There are several future directions for the study of 5,6-Epoxyoctan-1-ol. One area of research is the development of new synthetic methods for the preparation of enantiomerically pure 5,6-Epoxyoctan-1-ol. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5,6-Epoxyoctan-1-ol involves the reaction of 1-octene with m-chloroperbenzoic acid (m-CPBA) in the presence of a solvent such as dichloromethane or chloroform. The reaction yields a mixture of 5,6-Epoxyoctan-1-ol and its regioisomer, 6,7-Epoxyoctan-1-ol. The two compounds can be separated using column chromatography or fractional distillation.
Aplicaciones Científicas De Investigación
5,6-Epoxyoctan-1-ol has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, it is used as a chiral building block for the synthesis of complex molecules. In material science, it is used as a monomer for the synthesis of epoxy resins with high thermal stability and mechanical strength. In medicinal chemistry, it is used as a starting material for the synthesis of bioactive compounds with potential anticancer, antifungal, and antimicrobial activities.
Propiedades
Número CAS |
158669-74-0 |
|---|---|
Nombre del producto |
5,6-Epoxyoctan-1-ol |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
4-(3-ethyloxiran-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3 |
Clave InChI |
OUVPDVHDVYVBBF-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)CCCCO |
SMILES canónico |
CCC1C(O1)CCCCO |
Sinónimos |
Oxiranebutanol, 3-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



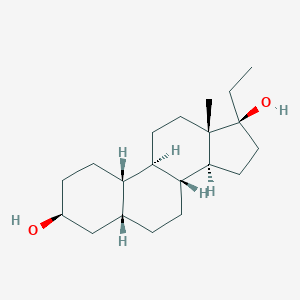
![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
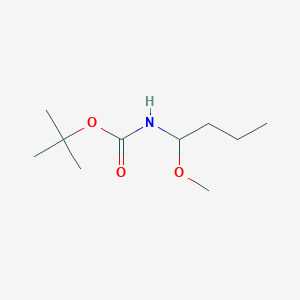
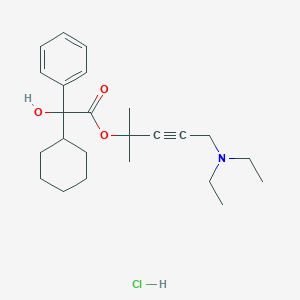
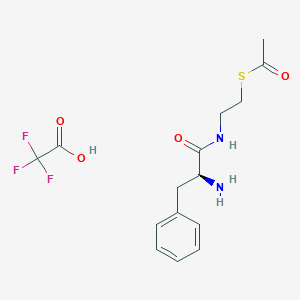
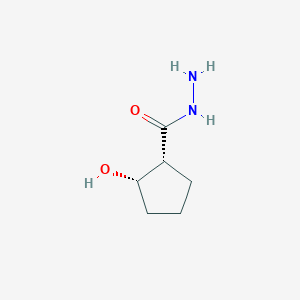
![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)
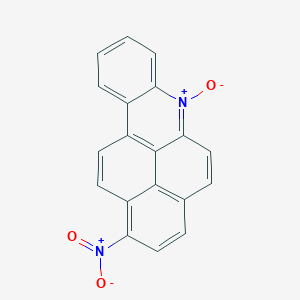
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
